
Spectroscopic Profile of But-3-en-2-amine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: But-3-EN-2-amine

Cat. No.: B3051532 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for But-3-
en-2-amine (CAS No: 34375-90-1), a valuable building block in organic synthesis.[1] This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics. Due to the limited availability of published

experimental spectra for this specific compound, this guide presents predicted data based on

established spectroscopic principles, alongside generalized experimental protocols.

Chemical Structure and Properties
IUPAC Name: But-3-en-2-amine

Molecular Formula: C₄H₉N[1]

Molecular Weight: 71.12 g/mol [1]

Synonyms: 1-Methylallylamine, 3-Amino-1-butene[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for But-3-en-2-amine. These

predictions are derived from the analysis of its chemical structure and typical spectroscopic

values for similar functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.8 - 5.9 ddd 1H H-3

~ 5.0 - 5.2 m 2H H-4

~ 3.3 - 3.5 m 1H H-2

~ 1.5 (broad) s 2H -NH₂

~ 1.1 - 1.2 d 3H H-1

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 140 - 145 C-3

~ 112 - 115 C-4

~ 48 - 52 C-2

~ 22 - 25 C-1

Infrared (IR) Spectroscopy
As a primary aliphatic amine, But-3-en-2-amine is expected to exhibit characteristic IR

absorption bands.[2][3]

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3380 - 3450 Medium Asymmetric N-H stretch

~ 3300 - 3350 Medium Symmetric N-H stretch

~ 3080 Medium =C-H stretch

~ 2970 Strong C-H stretch (aliphatic)

~ 1640 Medium C=C stretch

~ 1590 - 1650 Medium N-H bend (scissoring)

~ 1450 Medium C-H bend (aliphatic)

~ 1000 - 1250 Medium-Weak C-N stretch

~ 910 and 990 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of But-3-en-2-amine is expected to be governed by the "nitrogen rule,"

which states that a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular weight. Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

71 [C₄H₉N]⁺ (Molecular Ion)

56 [M - CH₃]⁺

44 [CH(NH₂)=CH₂]⁺

30 [CH₂=NH₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid

amine like But-3-en-2-amine.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of But-3-en-2-amine for ¹H NMR and 20-50 mg

for ¹³C NMR into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Gently vortex the vial until the sample is completely dissolved.

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR

tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR: Utilize a standard single-pulse sequence. Acquire a suitable number of scans

(e.g., 16) with a relaxation delay of 1-5 seconds.

For ¹³C NMR: Employ a proton-decoupled single-pulse sequence. A higher number of

scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to

achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of But-3-en-2-amine directly onto the surface of a salt plate (e.g., NaCl

or KBr).

Place a second salt plate on top to create a thin liquid film.

Instrument Setup and Data Acquisition:

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of But-3-en-2-amine in a volatile organic solvent (e.g., methanol

or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[4]

Instrument Setup and Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS)

for volatile compounds.

Utilize a standard electron ionization energy of 70 eV.

The ions generated are then separated by the mass analyzer based on their mass-to-

charge ratio (m/z).
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The detector records the abundance of each ion.

Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary alpha-cleavage fragmentation pathway

for But-3-en-2-amine in mass spectrometry.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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